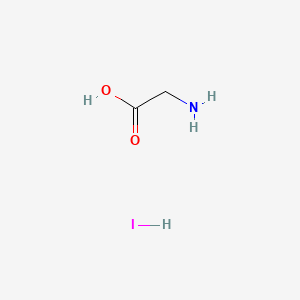

2-Aminoacetic acid hydroiodide

Übersicht

Beschreibung

It appears as a white crystalline powder that is soluble in water and ethanol. This compound is utilized in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-aminoacetic acid hydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is straightforward and can be represented as:

NH2CH2COOH+HI→NH2CH2COOH⋅HI

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where glycine and hydroiodic acid are combined under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to crystallization processes to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminoacetic acid hydroiodide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form imines or other nitrogen-containing compounds.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The iodine ion can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium chloride or bromine can be used for halogen exchange reactions.

Major Products:

Oxidation: Formation of imines or aldehydes.

Reduction: Formation of amino alcohols.

Substitution: Formation of halogenated glycine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Aminoacetic acid hydroiodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in neurotransmission and as a precursor in the synthesis of other biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including its use in the treatment of certain neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations

Wirkmechanismus

The mechanism of action of 2-aminoacetic acid hydroiodide involves its interaction with biological molecules. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are chloride channels. This binding results in the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal firing .

Vergleich Mit ähnlichen Verbindungen

Glycine: The parent compound of 2-aminoacetic acid hydroiodide, known for its role as a neurotransmitter and in protein synthesis.

Tetraglycine hydroperiodide: Another iodine-containing derivative of glycine used for water purification.

Uniqueness: this compound is unique due to its combination of glycine and iodine, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its ability to participate in various chemical reactions, makes it a versatile compound in research and industrial applications .

Biologische Aktivität

2-Aminoacetic acid hydroiodide, commonly known as glycine hydroiodide, is a derivative of glycine, which is one of the twenty standard amino acids essential for protein synthesis. This compound has garnered attention for its various biological activities, particularly in the realms of neurotransmission and cellular function.

- Molecular Formula : C₂H₆INO₂

- CAS Number : 7490-96-2

- Molecular Weight : 202.98 g/mol

This compound is characterized by the presence of an amino group (-NH₂) and a carboxylic acid group (-COOH), making it a simple amino acid. The hydroiodide form indicates the presence of iodide ions, which may influence its biological activity.

Biological Functions

1. Protein Synthesis

Glycine is integral to protein synthesis, serving as a building block for various proteins. It plays a critical role in the formation of collagen and elastin, which are vital for connective tissue integrity .

2. Neurotransmitter Activity

Glycine functions as an inhibitory neurotransmitter in the central nervous system. It binds to glycine receptors, leading to increased chloride ion conductance across neuronal membranes, which results in hyperpolarization and inhibition of neuronal excitability. This action is crucial in modulating synaptic transmission and maintaining balance between excitation and inhibition in the brain.

Case Studies and Experimental Data

-

Neuroprotective Effects

- A study demonstrated that glycine administration could reduce neuronal damage following ischemic events. In animal models, glycine showed potential neuroprotective effects against glutamate-induced excitotoxicity, suggesting its role in preventing neurodegeneration.

- Antioxidant Properties

- Metabolic Role

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-aminoacetic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.HI/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAWNPFMVUBHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225879 | |

| Record name | Glycine hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7490-96-2 | |

| Record name | Glycine hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.